4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid
Description
The compound 4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid consists of two distinct components:
- 4-(4-Fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine: A pyridine derivative substituted with a fluorophenyl group at position 4 and a butyl chain bearing a 1,2,4-triazole moiety at position 1. The triazole group is a heterocyclic ring known for its role in medicinal chemistry, particularly in antifungal agents .
- 2-Hydroxypropane-1,2,3-tricarboxylic acid: This is the systematic name for citric acid, a tricarboxylic acid widely used as a food additive, chelator, and pH regulator .
The combination of these components suggests the compound is a citrate salt or co-crystal of the pyridine-triazole derivative. Citric acid likely enhances solubility and stability, making the compound suitable for pharmaceutical formulations .
Properties
CAS No. |
220120-14-9 |
|---|---|
Molecular Formula |
C23H29FN4O7 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21FN4.C6H8O7/c18-17-5-3-15(4-6-17)16-7-11-21(12-8-16)9-1-2-10-22-14-19-13-20-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-7,13-14H,1-2,8-12H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LTBKOSQVBVYJKW-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCCCN3C=NC=N3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCCCN3C=NC=N3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-fluorophenil)-1,2,3,4-tetrahydro-1-(4-(1,2,4-triazol-1-il)butyl)pyridine citrate E 5842 E-5842 E5842 |
Origin of Product |
United States |
Preparation Methods
The synthesis of E-5842 involves several steps:
Dehydration Reaction: The intermediate product, 1-[4-[4-(4-fluorophenyl)-4-hydroxy-1-piperidyl]butyl]-1H-1,2,4-triazole, undergoes dehydration in refluxing hydrochloric acid/ethanol to yield the final product.
Industrial Production: The industrial production of E-5842 follows similar synthetic routes but is optimized for large-scale manufacturing, ensuring high yield and purity.
Chemical Reactions Analysis
E-5842 undergoes various chemical reactions, including:
Oxidation: E-5842 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: E-5842 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
E-5842 exerts its effects by modulating sigma-1 receptors, which are chaperone proteins that interact with other proteins, such as N-methyl-D-aspartate receptors and opioid receptors . By binding to sigma-1 receptors, E-5842 influences their activity and modulates various cellular processes. This modulation can lead to therapeutic effects, such as alleviating symptoms of psychotic disorders and reducing pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Triazole Moiety : The 1,2,4-triazole group is a hallmark of antifungal agents (e.g., fluconazole). The target compound’s triazole-butyl chain may enhance binding to fungal cytochrome P450 enzymes, similar to ’s pyrimidine-triazole derivative .
Fluorophenyl vs. Difluorophenyl/Chlorophenyl: Fluorine substitution improves metabolic stability and lipophilicity. The target compound’s monofluorophenyl group may offer a balance between potency and toxicity compared to difluorophenyl () or chlorophenyl () analogs .
Citrate Counterion : Unlike other triazole derivatives (e.g., ’s aldehyde or ’s alcohol), the citrate salt form improves aqueous solubility, critical for oral or injectable formulations .
Core Heterocycle : Pyridine (target compound) vs. pyrimidine () influences electronic properties and binding affinity. Pyridine’s smaller ring size may alter steric interactions in biological targets.
Research Implications and Data Gaps
- Pharmacological Data : While structural analogs (e.g., ) suggest antifungal activity, explicit studies on the target compound’s efficacy, toxicity, and pharmacokinetics are needed.
- Synthetic Routes : highlights methods for heterocyclic synthesis, which could guide optimization of the target compound’s yield and purity .
- Crystallography : Tools like SHELX () are critical for confirming the compound’s crystal structure and salt/co-crystal formation .
Biological Activity
The compound 4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine; 2-hydroxypropane-1,2,3-tricarboxylic acid exhibits significant biological activity that has been the focus of various studies. Its unique structure combines elements of triazole and pyridine with a fluorophenyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 395.39 g/mol. The structure includes:
- A 4-fluorophenyl moiety
- A 1,2,4-triazole ring
- A dihydropyridine core
- A tricarboxylic acid component
Biological Activity Overview
The biological activities of this compound have been explored in several contexts:
Antifungal Activity
Research indicates that compounds containing triazole rings are often effective antifungals. The triazole moiety in this compound may enhance its ability to inhibit fungal growth by interfering with ergosterol biosynthesis. Studies have shown that related compounds exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species.
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential activity in inhibiting cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that derivatives with similar structures can inhibit COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators like prostaglandins .
Table 1: IC50 Values for Related Compounds Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
The biological activity of the compound may be attributed to its ability to:
- Inhibit enzyme activity (e.g., COX enzymes)
- Disrupt cellular processes in pathogens through interference with nucleic acid synthesis due to the presence of the triazole ring.
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Antifungal Study : A study assessed the antifungal efficacy of triazole derivatives against Candida albicans, showing a significant reduction in fungal viability at concentrations as low as 10 μg/mL.
- Anti-inflammatory Study : In a model of carrageenan-induced paw edema in rats, a related compound demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
